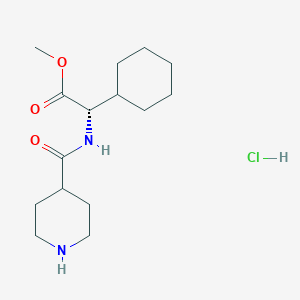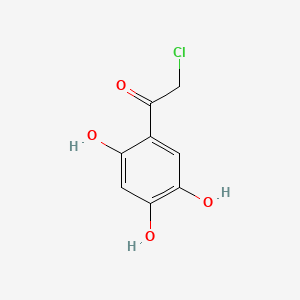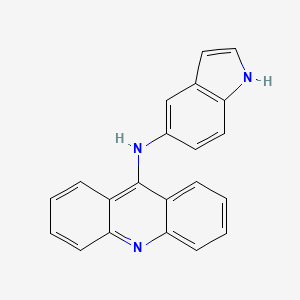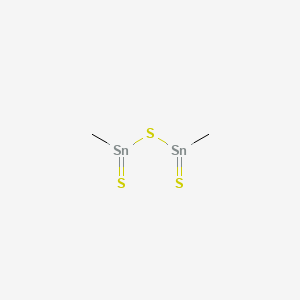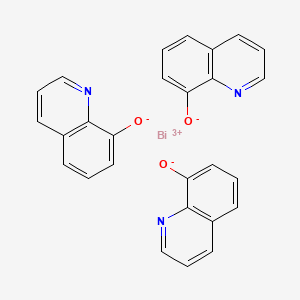
Bismuth tris(8-quinolyl oxide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth tris(8-quinolyl oxide) is an organobismuth compound with the molecular formula C27H18BiN3O3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bismuth tris(8-quinolyl oxide) can be synthesized through the reaction of bismuth ions with 8-hydroxyquinoline oxide. The specific reaction conditions can be optimized based on literature reports . One common method involves the hydrothermal synthesis process, which is known for producing various bismuth oxides with different valence states . Another method involves the sol-gel process, which can be used to prepare bismuth oxide nanoparticles at different temperatures .
Industrial Production Methods
While detailed industrial production methods for bismuth tris(8-quinolyl oxide) are not extensively documented, the hydrothermal and sol-gel methods mentioned above can be scaled up for industrial applications. These methods offer the advantage of producing high-purity compounds with controlled particle sizes and morphologies.
Analyse Chemischer Reaktionen
Types of Reactions
Bismuth tris(8-quinolyl oxide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the bismuth center and the quinoline ligands.
Common Reagents and Conditions
Common reagents used in the reactions of bismuth tris(8-quinolyl oxide) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, can significantly affect the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of bismuth tris(8-quinolyl oxide) depend on the specific reagents and conditions used. For example, oxidation reactions may yield bismuth oxides, while reduction reactions may produce bismuth nanoparticles .
Wissenschaftliche Forschungsanwendungen
Bismuth tris(8-quinolyl oxide) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of bismuth tris(8-quinolyl oxide) involves its interaction with molecular targets and pathways. For instance, in antimicrobial applications, bismuth compounds can inhibit bacterial enzymes, disrupt intracellular iron metabolism, and reduce bacterium-host cell adhesion . These actions are facilitated by the unique coordination chemistry of bismuth, which allows it to form stable complexes with various biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to bismuth tris(8-quinolyl oxide) include other organobismuth compounds, such as triorganylbismuth compounds (R3Bi), bismuth derivatives with polydentate aryl ligands, and arylbismuth (V) derivatives .
Uniqueness
Bismuth tris(8-quinolyl oxide) is unique due to its specific combination of bismuth and quinoline ligands, which confer distinct chemical properties and reactivity. Unlike other bismuth compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and industry .
Eigenschaften
CAS-Nummer |
16029-28-0 |
|---|---|
Molekularformel |
C27H18BiN3O3 |
Molekulargewicht |
641.4 g/mol |
IUPAC-Name |
bismuth;quinolin-8-olate |
InChI |
InChI=1S/3C9H7NO.Bi/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3 |
InChI-Schlüssel |
UNHHWKUGFQWQSQ-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Bi+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime](/img/structure/B13730896.png)
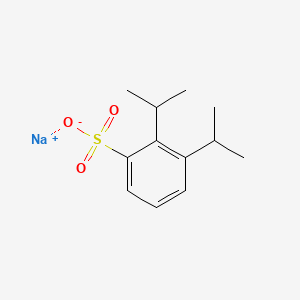


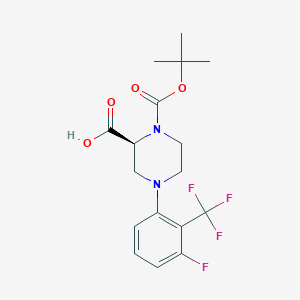
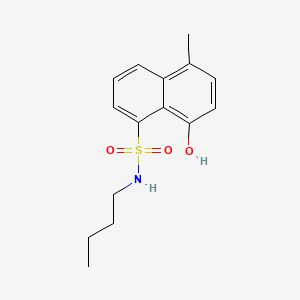


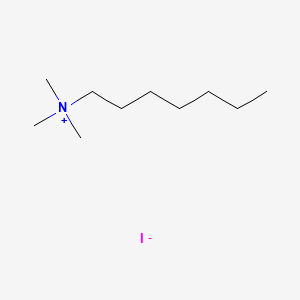
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13730959.png)
